molecular formula C16H12O2S B13998838 Methyl 4-(1-benzothien-3-yl)benzoate

Methyl 4-(1-benzothien-3-yl)benzoate

Cat. No.: B13998838
M. Wt: 268.3 g/mol
InChI Key: WDQLAIYZLZZZBO-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzothiophen-3-yl)benzoate is an organic compound with the molecular formula C16H12O2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-benzothiophen-3-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(1-benzothiophen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-benzothiophen-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Electrophilic reagents like bromine or nitric acid; reactions are conducted under controlled conditions to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(1-benzothiophen-3-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active benzothiophene derivatives.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which methyl 4-(1-benzothiophen-3-yl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.

    Sertaconazole: An antifungal agent containing a benzothiophene ring.

    Zileuton: A leukotriene synthesis inhibitor with a benzothiophene core.

Uniqueness

Methyl 4-(1-benzothiophen-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the presence of both benzothiophene and benzoate moieties allows for diverse interactions in biological and material science applications.

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 4-(1-benzothiophen-3-yl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3

InChI Key

WDQLAIYZLZZZBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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